ACE Inhibitory Potency: GRGDS vs. RGD Tripeptide
In a head-to-head comparison using angiotensin-converting enzyme (ACE) purified from human serum, GRGDS (Gly-Arg-Gly-Asp-Ser) demonstrated approximately 10-fold greater inhibitory potency than the core RGD tripeptide (Arg-Gly-Asp) [1]. The IC50 value for GRGDS was 46.39 µM compared to 456.46 µM for RGD, with corresponding Ki values of 93.28 µM and 435.67 µM, respectively [1]. Both peptides exhibited reversible-competitive inhibition kinetics [1].
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 46.39 µM |
| Comparator Or Baseline | RGD tripeptide (Arg-Gly-Asp): 456.46 µM |
| Quantified Difference | 9.8-fold greater potency |
| Conditions | Purified human serum ACE, affinity chromatography, Lineweaver-Burk analysis |
Why This Matters
This 10-fold potency differential means GRGDS requires 10× lower concentration to achieve equivalent ACE inhibition, directly impacting experimental design and cost-efficiency for cardiovascular research programs.
- [1] Adanaş R, Türkoğlu V, Baş Z. Inhibition effect of Gly-Arg-Gly-Asp-Ser (GRGDS) and Arg-Gly-Asp (RGD) bioactive peptides on angiotensin-converting enzyme activity purified from human serum. Iğdır Üniv Fen Bilim Enst Derg. 2023;13(4):2847-2860. doi:10.21597/jist.1312143 View Source
